Cas no 57103-02-3 (3,6-Diiodo-9H-carbazole)

3,6-Diiodo-9H-carbazole is a halogenated derivative of carbazole, featuring iodine substituents at the 3- and 6-positions of the aromatic ring system. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its rigid carbazole core and iodine functional groups enhance its utility in cross-coupling reactions, enabling the construction of complex conjugated systems. The high purity and stability of 3,6-Diiodo-9H-carbazole make it suitable for precise molecular design in advanced material science applications. Its compatibility with palladium-catalyzed reactions further underscores its value in synthetic chemistry.
3,6-Diiodo-9H-carbazole structure
3,6-Diiodo-9H-carbazole structure
Product name:3,6-Diiodo-9H-carbazole
CAS No:57103-02-3
MF:C12H7I2N
MW:418.999627351761
MDL:MFCD00450017
CID:346485
PubChem ID:253661773

3,6-Diiodo-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole, 3,6-diiodo-
    • 3,6-Diiodo-9H-Carbazole
    • 3,6-DIIODOCARBAZOLE
    • 3,6-Dijod-carbazol
    • 9H-Carbazole,3,6-diiodo
    • F0405-2427
    • 9H-Carbazole, 3,6-diiodo
    • C12H7I2N
    • AK160976
    • 5747AJ
    • SY037135
    • AX8269236
    • D4548
    • AKOS000592471
    • DS-9820
    • EN300-7410731
    • PECAOKZHORDWAI-UHFFFAOYSA-N
    • SCHEMBL407120
    • CHEBI:204510
    • 57103-02-3
    • EU-0069260
    • AC-28761
    • DTXSID90389437
    • CS-0040939
    • doi:10.14272/PECAOKZHORDWAI-UHFFFAOYSA-N.1
    • MFCD00450017
    • DB-105229
    • 3,6-Diiodo-9H-carbazole
    • MDL: MFCD00450017
    • Inchi: 1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
    • InChI Key: PECAOKZHORDWAI-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C([H])C2=C(C=1[H])C1C([H])=C(C([H])=C([H])C=1N2[H])I

Computed Properties

  • Exact Mass: 418.86700
  • Monoisotopic Mass: 418.86679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • Density: 2.326±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 205.0 to 209.0 deg-C
  • Boiling Point: 498.3°C at 760 mmHg
  • Flash Point: 255.2±23.2 °C
  • Solubility: Insuluble (8.8E-4 g/L) (25 ºC),
  • PSA: 15.79000
  • LogP: 4.53030

3,6-Diiodo-9H-carbazole Security Information

3,6-Diiodo-9H-carbazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,6-Diiodo-9H-carbazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR54455-100g
3,6-Diiodo-carbazole
57103-02-3
100g
£82.00 2025-02-20
TRC
D493085-100mg
3,6-Diiodo-9H-carbazole
57103-02-3
100mg
$ 80.00 2022-06-05
Chemenu
CM219963-100g
3,6-Diiodo-9H-carbazole
57103-02-3 97%
100g
$*** 2023-05-30
Enamine
EN300-7410731-10.0g
3,6-diiodo-9H-carbazole
57103-02-3 95%
10.0g
$40.0 2023-07-09
Ambeed
A121431-500g
3,6-Diiodo-9H-carbazole
57103-02-3 98%
500g
$434.0 2025-02-27
Apollo Scientific
OR54455-5g
3,6-Diiodo-carbazole
57103-02-3
5g
£15.00 2025-02-20
abcr
AB442416-1 g
3,6-Diiodo-9H-carbazole, 95%; .
57103-02-3 95%
1g
€69.40 2023-01-20
TRC
D493085-10mg
3,6-Diiodo-9H-carbazole
57103-02-3
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D503877-100g
9H-Carbazole, 3,6-diiodo-
57103-02-3 >95%
100g
$760 2024-05-24
Enamine
EN300-7410731-0.25g
3,6-diiodo-9H-carbazole
57103-02-3 95%
0.25g
$19.0 2023-07-09

3,6-Diiodo-9H-carbazole Related Literature

Additional information on 3,6-Diiodo-9H-carbazole

Introduction to 3,6-Diiodo-9H-carbazole (CAS No. 57103-02-3)

3,6-Diiodo-9H-carbazole, identified by its Chemical Abstracts Service (CAS) number 57103-02-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile chemical properties and potential applications. This compound belongs to the carbazole family, a class of aromatic compounds characterized by a benzene ring fused to a nitrogen-containing heterocycle. The presence of two iodine atoms at the 3 and 6 positions introduces unique reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various biological and electronic applications.

The structural motif of 3,6-Diiodo-9H-carbazole consists of a carbazole core substituted with two iodine atoms. This substitution pattern enhances its utility in cross-coupling reactions, which are fundamental in modern organic synthesis. Specifically, the iodine atoms serve as excellent leaving groups in palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are widely employed in the construction of complex molecular architectures, including pharmaceuticals and advanced materials.

In recent years, 3,6-Diiodo-9H-carbazole has been explored as a key intermediate in the synthesis of biologically active molecules. Carbazole derivatives have demonstrated potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The iodinated version of carbazole offers an additional layer of modularity, allowing chemists to introduce diverse functional groups through subsequent transformations. For instance, researchers have utilized 3,6-Diiodo-9H-carbazole to develop novel small-molecule inhibitors targeting specific enzymes involved in disease pathways.

One notable application of 3,6-Diiodo-9H-carbazole is in the field of organic electronics. The compound's ability to undergo efficient charge transport makes it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The iodine substituents can influence the electronic properties of the carbazole backbone, enabling fine-tuning of device performance. Recent studies have shown that incorporating 3,6-Diiodo-9H-carbazole into polymer or small-molecule semiconductors can enhance charge mobility and improve the efficiency of optoelectronic devices.

From a synthetic chemistry perspective, 3,6-Diiodo-9H-carbazole serves as a versatile building block for constructing more complex structures. The iodine atoms can be selectively removed or replaced with other functional groups through various chemical protocols. This flexibility has been exploited in the development of libraries of carbazole derivatives for high-throughput screening assays. Such libraries are instrumental in drug discovery efforts aimed at identifying novel lead compounds with therapeutic potential.

The pharmacological significance of carbazole derivatives has been further underscored by recent research demonstrating their role in modulating biological pathways associated with neurodegenerative diseases. Studies have indicated that certain carbazole-based compounds can interact with specific protein targets, potentially leading to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The structural features of 3,6-Diiodo-9H-carbazole, including its aromaticity and the electron-withdrawing effect of the iodine substituents, contribute to its ability to engage with biological systems effectively.

In addition to pharmaceutical applications, 3,6-Diiodo-9H-carbazole has found utility in materials science research. Its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) has been investigated for applications in gas storage and separation technologies. The iodine atoms can act as anchor points for metal ions or functional groups within these frameworks, enhancing their stability and performance.

The synthesis of 3,6-Diiodo-9H-carbazole typically involves halogenation reactions on the parent carbazole molecule using appropriate halogenating agents under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic halogenation techniques have been developed to improve yield while minimizing byproduct formation.

Future research directions may explore the use of 3,6-Diiodo-9H-carbazole in photodynamic therapy (PDT), where its ability to generate reactive oxygen species upon irradiation could be leveraged for treating cancerous tissues. Additionally, its potential as an intermediate in the synthesis of liquid crystals and display technologies remains an area of active investigation due to its mesogenic properties.

In conclusion,3,6-Diiodo-9H-carbazole (CAS No. 57103-02-3) is a multifunctional compound with broad applicability across pharmaceuticals、materials science,and electronics。 Its unique structural features,particularly the presence of two iodine atoms,make it a valuable tool for synthetic chemists and researchers working on cutting-edge technologies。 As our understanding of its reactivity and biological activity continues to evolve,the potential uses for this compound are likely to expand further,driving innovation across multiple scientific disciplines.

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